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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and performance of

different glycosidases with the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside

(ONPG). The information presented herein is supported by experimental data from peer-

reviewed scientific literature, offering a valuable resource for assay development, enzyme

characterization, and drug discovery applications.

Introduction to Glycosidases and the ONPG
Substrate
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic

bonds in carbohydrates, playing a crucial role in various biological processes.[1] Their activity is

fundamental in fields ranging from molecular biology to industrial applications. A key tool for

studying these enzymes is the use of chromogenic substrates that produce a colored product

upon cleavage, allowing for simple and quantitative measurement of enzyme activity.

One of the most widely used chromogenic substrates is o-nitrophenyl-β-D-galactopyranoside

(ONPG).[2][3] Structurally similar to lactose, ONPG is readily hydrolyzed by the enzyme β-

galactosidase. The enzymatic reaction cleaves the β-galactoside bond, releasing galactose

and o-nitrophenol. While ONPG is colorless, the o-nitrophenol product is a vibrant yellow
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compound that absorbs light at a wavelength of 420 nm, providing a straightforward

spectrophotometric readout of enzyme activity.[4]

Comparative Analysis of Glycosidase Activity with
ONPG
While ONPG is the canonical substrate for β-galactosidase, its cross-reactivity with other

glycosidases is a critical consideration for accurate and specific enzyme activity assays. This

section and the accompanying table summarize the available data on the activity of various

glycosidases with ONPG.

Data Summary Table: Kinetic Parameters of Glycosidases with ONPG
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Enzyme
EC
Number

Source
Organism

K_m_
(mM)

V_max_
(µmol/min
/mg)

Optimal
pH

Referenc
e(s)

β-

Galactosid

ase

3.2.1.23
Escherichi

a coli
0.24

33.4

(mOD/min)
7.0 - 7.5 [4]

Lactobacill

us

plantarum

HF571129

6.644 147.5 6.5

Mannheimi

a

succinicipr

oducens

(MsBgaA)

1.1 ± 0.1
108.7 ± 1.8

(U/mg)
7.0 - 8.0 [5]

Mannheimi

a

succinicipr

oducens

(MsBgaB)

1.8 ± 0.1
74.1 ± 1.5

(U/mg)
7.0 - 8.0 [5]

Lactase (β-

Galactosid

ase)

3.2.1.108
Aspergillus

oryzae
- - 4.5

β-

Glucosidas

e

3.2.1.21
Thermotog

a maritima

Activity

detected,

but not

quantified

- - [6]

α-

Galactosid

ase

3.2.1.22 Various

Generally

considered

inactive

with β-

galactoside

s

- - [7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.agilent.com/cs/library/applications/kinetic-analysis-of-%C3%9F-galactosidase-activity-5994-2656EN-agilent.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3256633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3256633/
https://www.researchgate.net/figure/nhibition-by-glucose-O-and-galactose-b-of-oNPG-hydrolysis-catalyzed-by-galactosidase_fig3_6964887
https://pmc.ncbi.nlm.nih.gov/articles/PMC1185067/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: V_max_ values are reported in the units provided in the source literature and may not be

directly comparable without conversion. "-" indicates data not available in the cited sources.

Key Observations:

β-Galactosidase: As expected, β-galactosidases from various sources exhibit high activity

with ONPG, although the kinetic parameters (K_m_ and V_max_) can vary significantly

depending on the specific enzyme and its origin.[5] This highlights the importance of

characterizing the specific enzyme being used in any experimental setup.

Lactase: Lactase is a type of β-galactosidase and therefore readily hydrolyzes ONPG. The

optimal pH for lactase activity can be more acidic than that of other β-galactosidases.

β-Glucosidase: There is limited evidence of significant cross-reactivity of β-glucosidases with

ONPG. While one study noted that a thermostable β-glucosidase from Thermotoga maritima

could hydrolyze ONPG, quantitative kinetic data is lacking.[6] Generally, β-glucosidases are

specific for β-glucosidic linkages.

α-Galactosidase: α-Galactosidases are highly specific for α-galactosidic linkages. The

stereospecificity of the enzyme's active site prevents the binding and hydrolysis of β-

galactosides like ONPG.[7] Therefore, significant cross-reactivity is not expected.

Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated

using Graphviz.

Reactants Enzyme

Products

ONPG
(o-nitrophenyl-β-D-galactopyranoside)

(Colorless)

Glycosidase
(e.g., β-Galactosidase)

Substrate Binding

GalactoseHydrolysis

o-Nitrophenol
(Yellow)
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Caption: Enzymatic hydrolysis of ONPG by a glycosidase.
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Caption: Experimental workflow for comparing glycosidase cross-reactivity using the ONPG

assay.

Experimental Protocols
The following is a detailed protocol for a standard ONPG assay to compare the activity of

different glycosidases.

Materials:

Purified glycosidases (e.g., β-galactosidase, lactase, β-glucosidase, α-galactosidase)

ONPG (o-nitrophenyl-β-D-galactopyranoside)

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgCl₂, 50 mM β-

mercaptoethanol)[4]

Stop Solution (1 M Sodium Carbonate, Na₂CO₃)[2]

96-well microplate

Microplate reader capable of measuring absorbance at 420 nm

Incubator set to the optimal temperature for the enzymes being tested (e.g., 37°C)

Procedure:

Enzyme Preparation:

Prepare stock solutions of each purified glycosidase in an appropriate buffer.

Perform a protein concentration assay (e.g., Bradford or BCA) to determine the

concentration of each enzyme stock.

Prepare serial dilutions of each enzyme in Assay Buffer to determine the optimal enzyme

concentration for the assay. The ideal concentration will yield a linear reaction rate over
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the desired time course.

Reagent Preparation:

ONPG Substrate Solution: Prepare a 2X stock solution of ONPG in the Assay Buffer (e.g.,

1.33 mg/mL).[4] Protect the solution from light.

Stop Solution: Prepare a 1 M solution of sodium carbonate in deionized water.[2]

Assay Setup:

In a 96-well microplate, add 50 µL of each enzyme dilution to triplicate wells.

Include negative controls containing 50 µL of Assay Buffer without any enzyme.

Include a positive control with a known concentration of β-galactosidase.

Enzymatic Reaction:

Pre-warm the microplate and the 2X ONPG Substrate Solution to the desired incubation

temperature.

To initiate the reaction, add 50 µL of the 2X ONPG Substrate Solution to each well,

bringing the total volume to 100 µL.

Immediately start a timer.

Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-60

minutes). The incubation time should be sufficient to produce a measurable yellow color

without exhausting the substrate.

Stopping the Reaction:

After the incubation period, add 100 µL of 1 M Sodium Carbonate Stop Solution to each

well to quench the reaction.[2] The high pH of the stop solution will denature the enzyme

and enhance the yellow color of the o-nitrophenol.

Data Acquisition:
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Measure the absorbance of each well at 420 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the negative control wells from the absorbance of the

enzyme-containing wells.

Calculate the specific activity of each enzyme in units such as µmol of o-nitrophenol

produced per minute per mg of enzyme. This requires creating a standard curve with

known concentrations of o-nitrophenol.

For determining kinetic parameters (K_m_ and V_max_), the assay should be performed

with varying concentrations of ONPG and a fixed concentration of the enzyme. The data

can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.

Conclusion
The ONPG assay is a robust and convenient method for measuring β-galactosidase activity.[2]

While it is highly specific for β-galactosidases, including lactase, its cross-reactivity with other

glycosidases such as β-glucosidase and α-galactosidase is minimal to non-existent. This high

degree of specificity makes ONPG an excellent tool for the selective detection and

quantification of β-galactosidase activity in complex biological samples. For researchers and

drug development professionals, understanding the substrate specificity of ONPG is paramount

for designing accurate and reliable enzymatic assays and for screening for specific glycosidase

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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